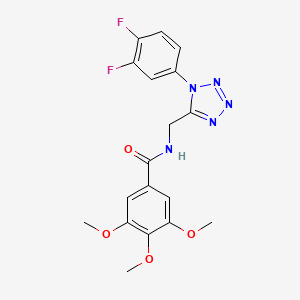
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H17F2N5O4 and its molecular weight is 405.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on diverse sources.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H17F2N5O4 with a molar mass of 405.4 g/mol. The compound features a tetrazole ring, a difluorophenyl group, and a trimethoxybenzamide moiety.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3,4-difluorobenzonitrile can react with sodium azide in the presence of zinc chloride as a catalyst under reflux conditions to form the tetrazole derivative.
- Alkylation : The tetrazole intermediate is then alkylated using an appropriate alkylating agent such as bromomethyl-3,4,5-trimethoxybenzoate in the presence of potassium carbonate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds structurally similar to this compound. For example:
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines including MGC-803 (gastric cancer) and MCF-7 (breast cancer). For instance, certain derivatives displayed IC50 values ranging from 20 μM to 43 μM against these cell lines .
- Mechanisms of Action : Flow cytometry results indicated that these compounds can induce apoptosis and cell cycle arrest in the G1 phase in certain cancer cell lines .
Other Biological Activities
Beyond antitumor effects, compounds with similar structures have been reported to possess various biological activities including:
- Antimicrobial : Some derivatives have shown promising antimicrobial properties against different bacterial strains.
- Anti-inflammatory : There are indications that related tetrazole compounds exhibit anti-inflammatory effects through modulation of inflammatory pathways .
Case Studies and Research Findings
A comprehensive study evaluated the biological activities of novel tetrazole derivatives. The findings revealed that specific modifications to the structure could enhance biological activity significantly. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25 ± 2.5 | Apoptosis Induction |
| Compound B | HepG2 | 30 ± 3.0 | Cell Cycle Arrest |
| N-(difluorophenyl) derivative | MGC-803 | 20 ± 1.8 | Antiproliferative |
These results underscore the potential for further exploration and optimization of this class of compounds for therapeutic applications.
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O4/c1-27-14-6-10(7-15(28-2)17(14)29-3)18(26)21-9-16-22-23-24-25(16)11-4-5-12(19)13(20)8-11/h4-8H,9H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBNIDEWZPHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














